2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one
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Overview
Description
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one is a complex organic compound with a unique structure that combines elements of indole and azocine
Preparation Methods
The synthesis of 2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the formation of the indole ring, followed by the construction of the azocine ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or modulate immune responses.
Comparison with Similar Compounds
2,3,5,6,7,8-hexahydroazonino[5,4-b]indol-4(1H)-one can be compared with other similar compounds, such as:
Indole derivatives: These compounds share the indole ring structure but differ in their additional functional groups and rings.
Azocine derivatives: These compounds share the azocine ring structure but differ in their additional functional groups and rings. The uniqueness of this compound lies in its combined indole and azocine structures, which confer distinct chemical and biological properties.
Properties
CAS No. |
73608-98-7 |
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Molecular Formula |
C14H16N2O |
Molecular Weight |
228.29 g/mol |
IUPAC Name |
2,3,5,6,7,8-hexahydro-1H-azonino[5,4-b]indol-4-one |
InChI |
InChI=1S/C14H16N2O/c17-14-7-3-6-13-11(8-9-15-14)10-4-1-2-5-12(10)16-13/h1-2,4-5,16H,3,6-9H2,(H,15,17) |
InChI Key |
JFNKFGDBZXPGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCNC(=O)C1)C3=CC=CC=C3N2 |
Origin of Product |
United States |
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